2-(Oxolan-3-yl)-6-phenyl-2-azaspiro[3.3]heptane
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Overview
Description
2-(Oxolan-3-yl)-6-phenyl-2-azaspiro[3.3]heptane is a spirocyclic compound characterized by a unique structure that includes both an oxolane (tetrahydrofuran) ring and a phenyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and structural novelty.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxolan-3-yl)-6-phenyl-2-azaspiro[3.3]heptane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted azetidine with an oxolane derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Oxolan-3-yl)-6-phenyl-2-azaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the oxolane ring or the phenyl group, leading to the formation of substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Oxolan-3-yl)-6-phenyl-2-azaspiro[3.3]heptane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in structural studies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals .
Mechanism of Action
The mechanism of action of 2-(Oxolan-3-yl)-6-phenyl-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[3.3]heptane: A structurally similar compound with a different substitution pattern.
1-Azaspiro[3.3]heptane: Another spirocyclic compound with similar biological activities.
2-Oxa-6-azaspiro[3.3]heptane: A related compound with an additional oxygen atom in the ring structure
Uniqueness
2-(Oxolan-3-yl)-6-phenyl-2-azaspiro[3.3]heptane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an oxolane ring and a phenyl group makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H21NO |
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Molecular Weight |
243.34 g/mol |
IUPAC Name |
2-(oxolan-3-yl)-6-phenyl-2-azaspiro[3.3]heptane |
InChI |
InChI=1S/C16H21NO/c1-2-4-13(5-3-1)14-8-16(9-14)11-17(12-16)15-6-7-18-10-15/h1-5,14-15H,6-12H2 |
InChI Key |
HDQYHINICJBHSW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1N2CC3(C2)CC(C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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